6-(3-Chloropropoxy)-4-methylcoumarin
CAS No.: 175135-91-8
Cat. No.: VC0067897
Molecular Formula: C13H13ClO3
Molecular Weight: 252.694
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175135-91-8 |
---|---|
Molecular Formula | C13H13ClO3 |
Molecular Weight | 252.694 |
IUPAC Name | 6-(3-chloropropoxy)-4-methylchromen-2-one |
Standard InChI | InChI=1S/C13H13ClO3/c1-9-7-13(15)17-12-4-3-10(8-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 |
Standard InChI Key | AIFJUEQYVRXVBT-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)OC2=C1C=C(C=C2)OCCCCl |
Introduction
Chemical Structure and Properties
The chemical structure of 6-(3-Chloropropoxy)-4-methylcoumarin consists of a coumarin core with a 3-chloropropoxy substituent at position 6 and a methyl group at position 4. The systematic name for this compound is 6-(3-chloropropoxy)-4-methyl-2H-chromen-2-one, also referred to as 2H-1-Benzopyran-2-one, 6-(3-chloropropoxy)-4-methyl- .
The detailed physicochemical properties of 6-(3-Chloropropoxy)-4-methylcoumarin are summarized in the following table:
Table 1: Physicochemical Properties of 6-(3-Chloropropoxy)-4-methylcoumarin
Property | Value |
---|---|
CAS Number | 175135-91-8 |
Molecular Formula | C13H13ClO3 |
Molar Mass | 252.69 g/mol |
Systematic Name | 6-(3-chloropropoxy)-4-methyl-2H-chromen-2-one |
Alternative Names | 2H-1-Benzopyran-2-one, 6-(3-chloropropoxy)-4-methyl- |
The 3-chloropropoxy side chain likely contributes to increased lipophilicity compared to unsubstituted or hydroxylated coumarins, potentially influencing the compound's membrane permeability and pharmacokinetic properties. The methyl group at position 4, being electron-donating, may affect the electronic distribution within the coumarin nucleus, potentially influencing its reactivity and interaction with biological targets.
Research Applications
The unique structural features of 6-(3-Chloropropoxy)-4-methylcoumarin position it as a compound of interest in several research domains:
Medicinal Chemistry
In medicinal chemistry, 6-(3-Chloropropoxy)-4-methylcoumarin could serve as a lead compound for developing novel therapeutic agents. The coumarin scaffold has proven versatile in drug discovery, with derivatives showing activities ranging from anticoagulant to anticancer properties. The 3-chloropropoxy substituent, in particular, represents a potential point for further structural modifications to optimize biological activity or improve pharmacokinetic properties.
Structure-Activity Relationship Studies
The compound could contribute to structure-activity relationship (SAR) studies aimed at understanding how specific substituents on the coumarin nucleus influence biological activity. Comparing the activities of 6-(3-Chloropropoxy)-4-methylcoumarin with those of related derivatives could yield valuable insights into the role of the 3-chloropropoxy group in determining biological properties.
Comparison with Related Coumarin Derivatives
Understanding the relationship between 6-(3-Chloropropoxy)-4-methylcoumarin and other coumarin derivatives provides context for its potential properties and applications. The following table compares key features of this compound with related coumarins mentioned in the literature:
Table 2: Comparison of 6-(3-Chloropropoxy)-4-methylcoumarin with Related Coumarin Derivatives
The structural variations among these compounds primarily involve different substituents at positions 6 and 7 of the coumarin nucleus. These substituents significantly influence the compounds' physicochemical properties and biological activities. The 3-chloropropoxy group in 6-(3-Chloropropoxy)-4-methylcoumarin likely confers different electronic and steric properties compared to hydroxyl, acetyl, or cinnamoyl groups, potentially resulting in distinct biological profiles.
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